molecular formula C19H15ClFN3O3 B2743959 methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 477709-61-8

methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate

カタログ番号: B2743959
CAS番号: 477709-61-8
分子量: 387.8
InChIキー: VYSUHTCUBVUORP-SSDVNMTOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 477709-61-8) is a pyrazole-based compound with a molecular formula of C₁₉H₁₅ClFN₃O₃ and a molecular weight of 387.8 g/mol . Its structure features a pyrazole core substituted with a chlorine atom at position 5, a phenyl group at position 1, and a methoxycarbonyl group at position 2. The position 4 substituent consists of an imino group linked to a 3-fluorobenzyloxy moiety. The compound is typically synthesized for pharmaceutical or agrochemical research, with a purity of ≥95% .

特性

IUPAC Name

methyl 5-chloro-4-[(E)-(3-fluorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3/c1-26-19(25)17-16(11-22-27-12-13-6-5-7-14(21)10-13)18(20)24(23-17)15-8-3-2-4-9-15/h2-11H,12H2,1H3/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSUHTCUBVUORP-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1C=NOCC2=CC(=CC=C2)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NN(C(=C1/C=N/OCC2=CC(=CC=C2)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate, with the CAS number 320423-33-4, is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H15ClFN3O3C_{19}H_{15}ClFN_3O_3 with a molar mass of 387.79 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC19H15ClFN3O3
Molar Mass387.79 g/mol
CAS Number320423-33-4

Antimicrobial Activity

Research has shown that compounds containing the pyrazole moiety exhibit notable antimicrobial properties. A study by Radwan et al. (2014) demonstrated that various pyrazole derivatives were tested against a range of bacteria and fungi, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents, such as chlorine and fluorine, significantly enhanced the antimicrobial efficacy of these compounds .

Anticancer Activity

The anticancer potential of methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate has been explored in various studies. The oxime and oxime ether functionalities have been highlighted as crucial for enhancing anticancer activity. For instance, compounds with electron-withdrawing groups at the 5-position of the pyrazole ring showed improved inhibition against cancer cell lines, particularly in cases involving FLT3 kinase inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole ring and substituents can significantly influence biological activity. Key findings include:

  • Oxime Group : The presence of an oxime group enhances both solubility and bioactivity.
  • Halogen Substituents : Chlorine and fluorine atoms at specific positions improve antimicrobial and anticancer activities.
  • Substituent Variation : Altering the benzyl group can affect the compound's interaction with target proteins, thereby modulating its effectiveness.

Case Studies

  • Antimicrobial Study : In a comparative study, methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate was tested alongside other pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
  • Anticancer Efficacy : In vitro studies on MV4-11 leukemia cells demonstrated that derivatives with similar structural motifs exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects. This suggests that methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate may also possess significant anticancer properties .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrazole derivatives with modifications at positions 3, 4, and 3. Below is a detailed comparison with analogs:

Positional Isomer: 4-Fluorobenzyloxy Derivative

Compound: Methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 320423-33-4)

  • Structural Difference : The fluorine atom on the benzyl group is at the para position (4-fluorobenzyl) instead of meta (3-fluorobenzyl).
  • Impact : The electronic and steric effects of fluorine substitution influence solubility and binding affinity in target interactions. For example, the para-substitution may enhance metabolic stability compared to meta-substitution in drug candidates .
  • Molecular Weight : 387.8 g/mol (identical to the target compound).

Methoxyimino Variant

Compound: Methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 320423-31-2)

  • Structural Difference: The benzyloxy group is replaced with a methoxy group, simplifying the imino side chain.
  • Impact : Reduced steric bulk may improve solubility but decrease target specificity. This analog is often used in structure-activity relationship (SAR) studies .
  • Molecular Weight : 293.71 g/mol.

Dichlorobenzyloxy Derivative

Compound: Methyl 5-chloro-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate

  • Structural Difference : The benzyloxy group contains two chlorine atoms at positions 2 and 4.
  • However, higher molecular weight (433.2 g/mol) may reduce bioavailability .

Pyrrole-Based Analogs

Compound: Ethyl 5-chloro-4-({[(4-methoxybenzoyl)oxy]imino}methyl)-2-methyl-1H-pyrrole-3-carboxylate

  • Structural Difference : Pyrazole ring replaced with a pyrrole core.
  • Impact : Pyrrole derivatives often exhibit distinct electronic properties and biological activities, such as antifungal or anti-inflammatory effects .

Comparative Data Table

Compound (CAS) Substituent at Position 4 Molecular Weight (g/mol) Key Applications/Notes
477709-61-8 (Target) 3-Fluorobenzyloxyimino 387.8 Pharmaceutical intermediates
320423-33-4 4-Fluorobenzyloxyimino 387.8 SAR studies, agrochemical research
320423-31-2 Methoxyimino 293.71 Solubility optimization
104604-66-2 4-Chlorobenzoyloxy 433.2 Antimicrobial research
176969-34-9 Difluoromethyl 208.6 Enzyme inhibition studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with cyclocondensation of substituted pyrazole precursors. For example, ethyl pyrazole carboxylate derivatives are synthesized via cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives under reflux in alcoholic media . Key parameters include temperature control (80–100°C), solvent polarity (ethanol/methanol), and stoichiometric ratios of reactants. Post-synthetic modifications, such as oximation with 3-fluorobenzyl hydroxylamine, require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the pyrazole core (δ 6.5–8.0 ppm for aromatic protons), imine (δ 8.2–8.5 ppm), and ester groups (δ 3.7–4.1 ppm for methoxy) .
  • FT-IR : Confirm C=O (1720–1740 cm⁻¹), C=N (1620–1640 cm⁻¹), and N-O (940–960 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns (e.g., loss of COOCH₃ or Cl⁻) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Heat at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .
  • Photostability : Expose to UV (254 nm) and visible light; track changes in λmax via UV-Vis spectroscopy .
  • Humidity Sensitivity : Store at 75% relative humidity; assess hydrolysis of the ester/imine groups .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the introduction of the (3-fluorobenzyl)oxyimino group?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., pyrazole NH) with Boc or Fmoc groups to direct oximation to the C4 position .
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance nucleophilic attack on the aldehyde intermediate .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of hydroxylamine derivatives .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Docking Refinement : Re-evaluate ligand conformations using induced-fit docking (e.g., Schrödinger Suite) to account for protein flexibility .
  • MD Simulations : Perform 100-ns molecular dynamics to assess binding mode stability in explicit solvent .
  • Experimental Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) for target proteins (e.g., kinases) .

Q. What in vitro assays are suitable for evaluating the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :

  • CYP Inhibition Assay : Incubate with human liver microsomes and CYP-specific substrates (e.g., midazolam for CYP3A4); quantify metabolites via LC-MS/MS .
  • Time-Dependent Inhibition (TDI) : Pre-incubate the compound with NADPH to detect mechanism-based inactivation .

Q. How can impurities arising from synthetic intermediates be identified and quantified?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to separate impurities. Compare retention times and MS² spectra with synthetic byproducts (e.g., unreacted hydrazine intermediates) .
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., dechlorinated analogs) to confirm peak assignments .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。